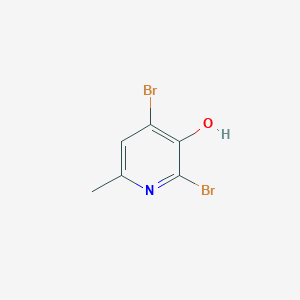
2,4-二溴-6-甲基吡啶-3-醇
描述
2,4-Dibromo-6-methylpyridin-3-ol is a chemical compound with the CAS Number: 23003-29-4 . It has a molecular weight of 266.92 and its IUPAC name is 2,4-dibromo-6-methyl-3-pyridinol .
Molecular Structure Analysis
The molecular formula of 2,4-Dibromo-6-methylpyridin-3-ol is C6H5Br2NO . The InChI key is BUEXQMBXOSVCIO-UHFFFAOYSA-N .科学研究应用
Life Science
Application Summary
In life sciences, 2,4-Dibromo-6-methylpyridin-3-ol is used in the synthesis of novel pyridine-based derivatives with potential biological activities, including anti-tumor, anti-viral, and anti-microbial effects .
Methods of Application
The compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to create various pyridine derivatives, which are then subjected to quantum mechanical investigations and biological activity assays .
Results and Outcomes
The synthesized derivatives exhibit a range of biological activities, with some showing promise as chiral dopants for liquid crystals and potential therapeutic agents .
Material Science
Application Summary
2,4-Dibromo-6-methylpyridin-3-ol serves as a precursor in the development of new materials with specific electronic or structural properties .
Methods of Application
It is involved in reactions with pentafluoro- and pentachloropyridine, leading to the formation of compounds that can be further modified for material science applications .
Results and Outcomes
The reactions yield products that are susceptible to nucleophilic attack, allowing for the creation of polyfunctional pyridine derivatives and macrocycles .
Chemical Synthesis
Application Summary
This compound is integral in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
Methods of Application
The process involves a radical approach to protodeboronation, paired with a Matteson–CH2–homologation sequence .
Results and Outcomes
The method has been successfully applied to complex molecules like methoxy protected (−)-Δ8-THC and cholesterol, demonstrating its versatility in synthetic chemistry .
Chromatography
Application Summary
In chromatography, 2,4-Dibromo-6-methylpyridin-3-ol is used to study the physicochemical properties and separation processes of related compounds .
Methods of Application
The compound’s characteristics, such as solubility and lipophilicity, are analyzed using techniques like NMR, HPLC, LC-MS, and UPLC .
Results and Outcomes
Such studies provide insights into the behavior of the compound in various chromatographic systems, aiding in the development of analytical methods .
Analytical Research
Application Summary
Analytical research utilizes 2,4-Dibromo-6-methylpyridin-3-ol in the development of new analytical methodologies and the improvement of existing ones .
Methods of Application
The compound is often a subject in density functional theory (DFT) studies to predict its reactivity and interaction with other molecules .
Results and Outcomes
The findings from these studies contribute to a deeper understanding of the compound’s chemical behavior, which is crucial for analytical applications .
Medicinal Chemistry
Application Summary
Medicinal chemistry explores the potential of 2,4-Dibromo-6-methylpyridin-3-ol in creating new drugs with enhanced radical scavenging and antioxidant properties .
Methods of Application
Derivatives of the compound
Environmental Chemistry
Application Summary
“2,4-Dibromo-6-methylpyridin-3-ol” is used in environmental chemistry to study the degradation of organic compounds in water bodies and soil .
Methods of Application
The compound is often used as a tracer or model compound in photodegradation studies to understand the breakdown of chemicals under environmental conditions .
Results and Outcomes
These studies help in assessing the persistence and ecological impact of brominated organic compounds, providing valuable data for environmental risk assessments .
Pharmacology
Application Summary
In pharmacology, “2,4-Dibromo-6-methylpyridin-3-ol” is investigated for its potential role in drug metabolism and pharmacokinetics .
Methods of Application
The compound’s interaction with various enzymes, such as cytochrome P450s, is studied to predict its behavior in biological systems .
Results and Outcomes
Findings contribute to understanding the metabolic pathways and potential drug-drug interactions, which is crucial for the development of safe pharmaceuticals .
Nanotechnology
Application Summary
This compound is explored in the field of nanotechnology for the synthesis of novel nanomaterials with enhanced properties .
Methods of Application
“2,4-Dibromo-6-methylpyridin-3-ol” serves as a building block in the creation of pyridine-based ligands for metal nanoparticles .
Results and Outcomes
The resulting nanomaterials exhibit unique optical and electronic characteristics, making them suitable for applications in electronics and catalysis .
Agrochemistry
Application Summary
Agrochemical research utilizes “2,4-Dibromo-6-methylpyridin-3-ol” to develop new pesticides and herbicides .
Methods of Application
The compound is modified to enhance its activity against specific pests or weeds, and its environmental fate is studied .
Results and Outcomes
Such research leads to the creation of more effective and environmentally friendly agrochemical products .
Food Chemistry
Application Summary
In food chemistry, “2,4-Dibromo-6-methylpyridin-3-ol” is used to study the stability and safety of food additives .
Methods of Application
Its analogs are analyzed for their potential as preservatives or flavoring agents, considering their chemical stability and reactivity .
Results and Outcomes
The studies ensure that the compounds used in food are safe for consumption and meet regulatory standards .
Cosmetics Industry
Application Summary
The cosmetics industry researches “2,4-Dibromo-6-methylpyridin-3-ol” for its use in skincare products due to its potential antioxidant properties .
Methods of Application
It is tested in various formulations to assess its efficacy in protecting the skin from oxidative stress .
Results and Outcomes
Promising results indicate its potential inclusion in cosmetic products to improve skin health and prevent aging .
These additional applications further illustrate the versatility of “2,4-Dibromo-6-methylpyridin-3-ol” in a wide range of scientific disciplines, each with its own set of experimental approaches and outcomes contributing to the compound’s growing significance in research and industry.
Photodynamic Therapy
Application Summary
“2,4-Dibromo-6-methylpyridin-3-ol” is being researched for its use in photodynamic therapy (PDT) as a photosensitizer to treat various cancers .
Methods of Application
The compound is conjugated with other molecules to enhance its absorption of light and generation of reactive oxygen species when exposed to specific wavelengths .
Results and Outcomes
Studies have shown that such conjugates can effectively target cancer cells, leading to their destruction upon light activation .
Veterinary Medicine
Application Summary
In veterinary medicine, this compound is studied for its efficacy in treating infections in animals, particularly those caused by drug-resistant bacteria .
Methods of Application
Derivatives of “2,4-Dibromo-6-methylpyridin-3-ol” are synthesized and tested against a variety of bacterial strains isolated from animals .
Results and Outcomes
The tests often reveal significant antibacterial activity, suggesting potential use in veterinary therapeutics .
Biochemistry
Application Summary
Biochemists utilize “2,4-Dibromo-6-methylpyridin-3-ol” to study enzyme inhibition and the mechanism of action in metabolic pathways .
Methods of Application
The compound is used as an inhibitor in enzymatic assays to determine its effect on enzyme activity and kinetics .
Results and Outcomes
Such studies help in identifying potential targets for drug development and understanding disease mechanisms .
Polymer Science
Application Summary
“2,4-Dibromo-6-methylpyridin-3-ol” serves as a monomer or cross-linker in the synthesis of novel polymers with desired physical properties .
Methods of Application
It is polymerized or copolymerized with other monomers to create polymers with specific characteristics, such as conductivity or biodegradability .
Results and Outcomes
The resulting polymers are tested for their applications in various industries, including electronics and biomedicine .
Electrochemistry
Application Summary
Electrochemists are investigating the use of “2,4-Dibromo-6-methylpyridin-3-ol” in the development of electrochemical sensors and batteries .
Methods of Application
The compound is incorporated into electrode materials to enhance their sensitivity and selectivity for detecting specific analytes .
Results and Outcomes
These sensors show promise in detecting environmental pollutants and biomarkers for diseases .
Quantum Chemistry
Application Summary
Quantum chemists use “2,4-Dibromo-6-methylpyridin-3-ol” to model and understand the quantum mechanical properties of molecules .
Methods of Application
The compound is subjected to computational studies using methods like density functional theory (DFT) to predict its electronic structure and reactivity .
Results and Outcomes
The insights gained from these studies contribute to the design of new molecules with specific electronic properties .
安全和危害
属性
IUPAC Name |
2,4-dibromo-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-3-2-4(7)5(10)6(8)9-3/h2,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEXQMBXOSVCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563680 | |
| Record name | 2,4-Dibromo-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-methylpyridin-3-ol | |
CAS RN |
23003-29-4 | |
| Record name | 2,4-Dibromo-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
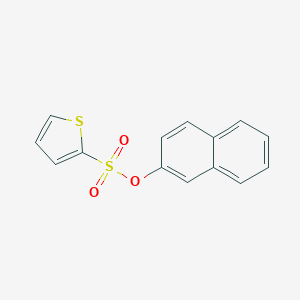
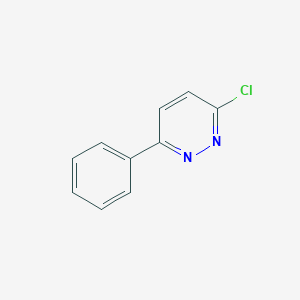
![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)
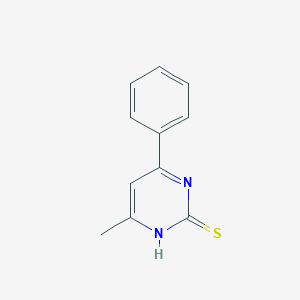
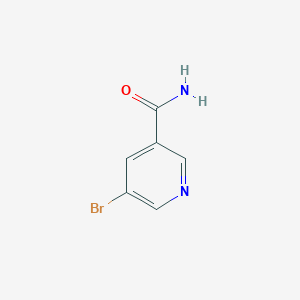
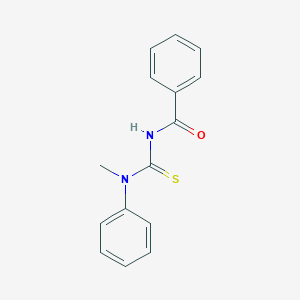
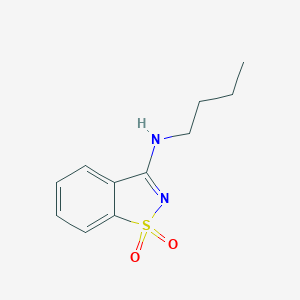


![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
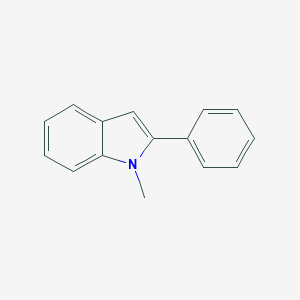
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)